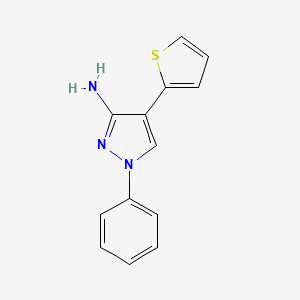

1-phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine

Description

1-Phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine is a heterocyclic compound featuring a pyrazole core substituted at position 1 with a phenyl group, at position 4 with a 2-thienyl group, and an amine moiety at position 3. This structure combines aromatic and heteroaromatic systems, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

1-phenyl-4-thiophen-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-13-11(12-7-4-8-17-12)9-16(15-13)10-5-2-1-3-6-10/h1-9H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYFYRKSZUQZTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)N)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process yields high purity products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts is optimized to ensure high yield and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and thienyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include substituted pyrazoles, thienyl derivatives, and various amine compounds .

Scientific Research Applications

Synthesis of 1-Phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine

The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds or thienyl derivatives. The general synthetic route can be summarized as follows:

- Reactants : Phenylhydrazine, 2-thiophenecarboxaldehyde.

- Reaction Conditions : The reaction is conducted under reflux conditions in a suitable solvent such as ethanol or methanol.

- Yield : The product is obtained through recrystallization, often yielding moderate to high purity.

Biological Activities

The compound has shown promise in various biological assays, indicating its potential as a therapeutic agent. Key findings include:

- Anticancer Activity : Studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines. For example, it has been tested against breast cancer and leukemia cells, showing significant inhibition of cell proliferation.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, with results indicating a reduction in pro-inflammatory cytokines in vitro.

Applications in Medicinal Chemistry

- Drug Development : Due to its biological activities, this compound serves as a lead compound for the development of new drugs targeting cancer and inflammatory diseases.

- Structure-Activity Relationship Studies : Variations of the pyrazole structure have been synthesized to explore the relationship between chemical structure and biological activity, leading to the identification of more potent derivatives.

Agricultural Applications

The compound's herbicidal properties have also been investigated:

- Herbicidal Activity : Research indicates that certain derivatives of this compound exhibit significant herbicidal effects against common weeds such as Digitaria sanguinalis and Setaria viridis. These findings suggest potential applications in agricultural practices for weed management.

| Activity Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | |

| Anticancer | K562 (Leukemia) | 20 | |

| Anti-inflammatory | RAW 264.7 Macrophages | 10 |

Table 2: Herbicidal Activity

| Compound Variant | Target Weed | % Inhibition at 100 µg/mL | Reference |

|---|---|---|---|

| Derivative A | Digitaria sanguinalis | 85 | |

| Derivative B | Setaria viridis | 75 |

Case Study 1: Anticancer Evaluation

A study conducted on the anticancer properties of this compound involved treating MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated that at concentrations above 10 µM, there was a significant reduction in cell viability, suggesting that this compound could be further developed into a therapeutic agent for breast cancer treatment.

Case Study 2: Herbicide Development

In agricultural research, a series of pyrazole derivatives were tested for their herbicidal efficacy against common weeds. The derivative containing the thienyl moiety showed superior activity compared to commercial herbicides, making it a candidate for further development into an eco-friendly herbicide formulation.

Mechanism of Action

The mechanism of action of 1-phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

4-Thiophen-2-yl-1H-Pyrazol-5-amine (CAS: 91447-40-4)

- Structure : Pyrazole with a 2-thienyl group at position 4 and an amine at position 5.

- Key Differences : Unlike the target compound, this analog lacks the phenyl group at position 1. The altered substituent positions affect electronic distribution and steric interactions.

- Properties : Reported in safety data sheets (SDS) with 100% purity, indicating industrial relevance. Its lack of a phenyl group may reduce lipophilicity compared to the target compound .

3-Phenyl-1-(Thieno[3,2-d]pyrimidin-4-yl)-1H-Pyrazol-5-amine

- Structure: Pyrazole substituted at position 1 with a thienopyrimidine group and at position 3 with a phenyl group. The amine is at position 5.

1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(Thiophen-2-yl)-1H-Pyrazol-5-amine

- Structure : Pyrazole with a pyridazinyl group at position 1 and a 2-thienyl group at position 4. The amine is at position 5.

- The dichlorophenyl moiety increases molecular weight and lipophilicity .

Functional Group Modifications

1H-Pyrazol-3-ylamine Derivatives

- Example : 1H-Tetrazol-5-ylamine and 1H-pyrazol-3-ylamine are used as heteroaryl amines in medicinal chemistry. These groups optimize hydrogen-bond networks in drug design, as seen in xanthine derivatives targeting enzymes like methylenetetrahydrofolate dehydrogenase 2 .

- Comparison : The target compound’s 3-amine group may offer similar hydrogen-bonding advantages but with enhanced steric bulk due to the phenyl and thienyl substituents.

Biological Activity

1-Phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its potential as an enzyme inhibitor, anti-inflammatory, antimicrobial, and anticancer agent. We will explore various studies, mechanisms of action, and summarize key findings in data tables.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with phenyl and thienyl groups. Its structural characteristics contribute to its biological activity, allowing interactions with various molecular targets.

1. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain kinases and enzymes involved in inflammatory pathways.

2. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits notable anti-inflammatory effects. In a study comparing various derivatives, compounds similar to this pyrazole demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations around 10 µM, indicating strong anti-inflammatory potential .

3. Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against various bacterial strains. For instance, derivatives of the pyrazole scaffold were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in comparison to standard antibiotics .

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 20 | 62.5 |

| S. aureus | 18 | 125 |

| P. mirabilis | 15 | 250 |

| A. niger | 22 | 31.25 |

4. Anticancer Effects

Studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound binds to specific active sites on enzymes, inhibiting their activity.

- Cell Signaling Modulation : It influences pathways related to inflammation and cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Anti-inflammatory Study : In vivo studies using carrageenan-induced edema models demonstrated that derivatives of this pyrazole significantly reduced paw swelling compared to controls .

- Antimicrobial Screening : A series of synthesized thiazole-pyrazole derivatives were evaluated for their antimicrobial activity against common pathogens, showing promising results that suggest potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with ketones or aldehydes bearing thienyl and phenyl substituents. For example, hydrazine hydrate in dioxane under acidic conditions (e.g., glacial acetic acid) is used to form pyrazole rings via cyclization, as seen in analogous thienyl-pyrazole hybrids . Optimizing stoichiometry (e.g., 1:1 molar ratio of precursors) and reaction time (6–12 hours under reflux) can improve yields. Solvent choice (ethanol or dioxane) and catalytic acid (e.g., acetic acid) are critical for regioselectivity .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm for thienyl and phenyl groups) and amine protons (δ ~5.5 ppm, broad).

- X-ray crystallography : Resolve bond lengths (e.g., C–N bonds in pyrazole: ~1.33 Å) and dihedral angles to confirm regiochemistry, as demonstrated for structurally related pyrazole-thienyl hybrids .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 268 for C13H11N3S).

Q. What safety protocols are recommended for handling pyrazole-amine derivatives during synthesis?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. For pyrazole-amines with thienyl groups, monitor for sulfurated byproducts (e.g., H2S) during reactions. Follow H303/H313/H333 hazard codes, and ensure emergency protocols for spills (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can model HOMO-LUMO gaps (e.g., ~4.2 eV for thienyl-pyrazoles) and electrostatic potential maps to identify nucleophilic/electrophilic sites. These methods validate experimental findings, such as charge distribution in the pyrazole ring and thienyl substituent interactions .

Q. How can researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or solvent effects. For example, the amine proton may exchange with D2O, confirming its presence. Use variable-temperature NMR to detect dynamic processes, and compare experimental data with computed spectra (e.g., using Gaussian) . Cross-validate with X-ray structures to resolve ambiguities .

Q. What strategies improve the regioselectivity of substituents in pyrazole-thienyl hybrids during multi-step synthesis?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., amines with Boc groups) to direct substitution to the 4-position of the pyrazole.

- Metal catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki for aryl-thienyl bonds) to control coupling positions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at electron-deficient carbons .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Methodological Answer :

- In vitro assays : Screen for kinase inhibition (e.g., EGFR or JAK2) using fluorescence-based ATP competition assays.

- Structure-Activity Relationship (SAR) : Modify substituents at the 3-amine or thienyl 2-position to assess potency changes. For example, electron-withdrawing groups (NO2, Cl) at the phenyl ring enhance binding affinity in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.